

Application Notes and Protocols for Hdac-IN-67

In Vitro Assay

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Compound of Interest

Compound Name: Hdac-IN-67

Cat. No.: B12363161

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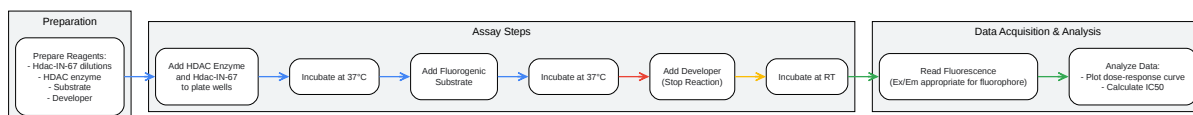
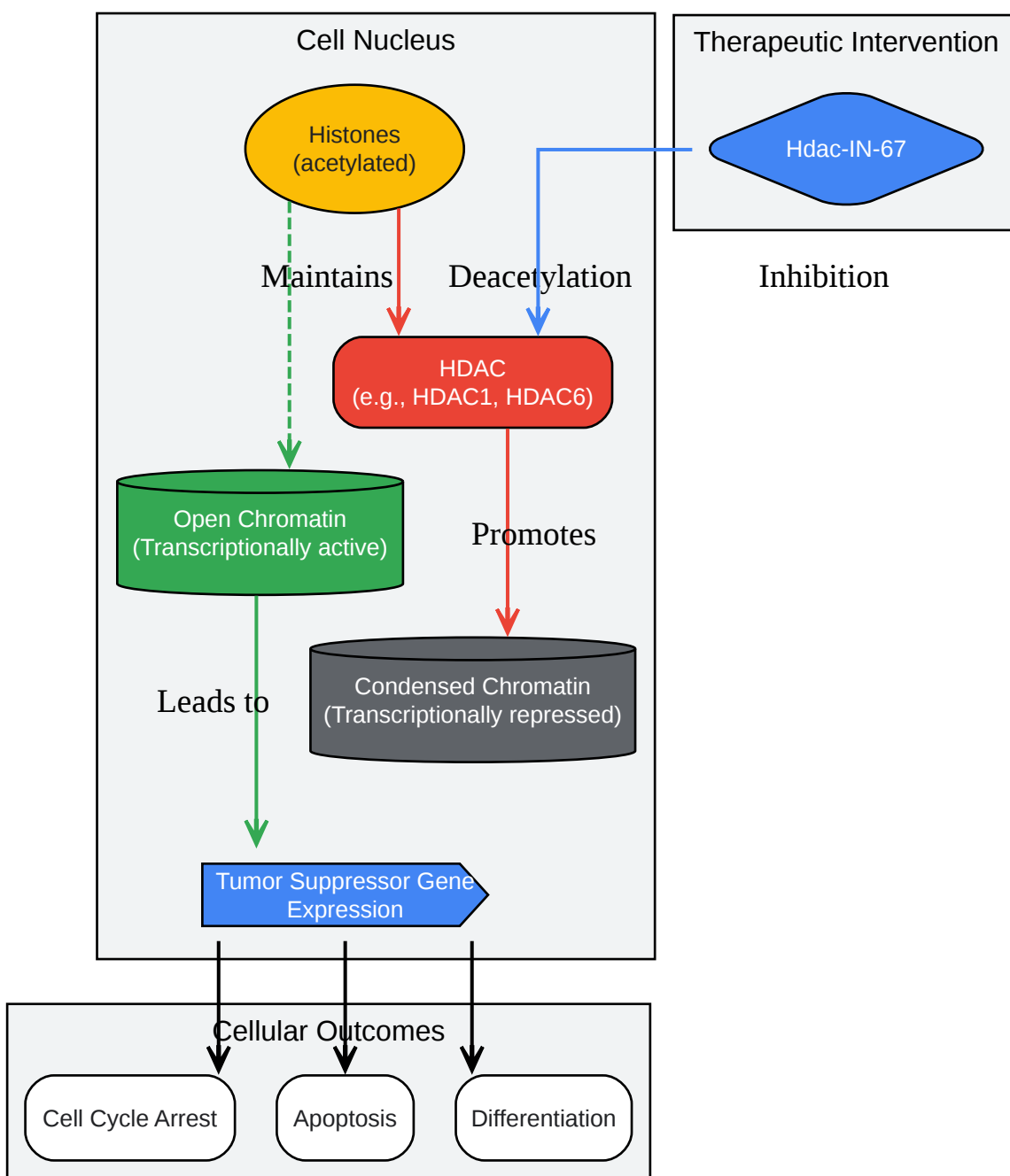
Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. HDAC inhibitors have emerged as a promising class of therapeutic agents. **Hdac-IN-67** is a potent inhibitor of HDAC1 and HDAC6. This document provides detailed protocols for the in vitro assessment of **Hdac-IN-67** activity using a fluorescence-based assay.

Mechanism of Action

HDAC inhibitors, including **Hdac-IN-67**, exert their effects by binding to the active site of HDAC enzymes, thereby preventing the deacetylation of their substrates. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of genes that may be silenced in pathological states. The inhibition of HDACs can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis in cancer cells.

Signaling Pathway of HDAC Inhibition



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